molecular formula C17H18ClNO3S B8483503 4-[(4-Chlorobenzene-1-sulfonyl)(oxan-4-yl)methyl]pyridine CAS No. 558462-65-0

4-[(4-Chlorobenzene-1-sulfonyl)(oxan-4-yl)methyl]pyridine

Cat. No.: B8483503
CAS No.: 558462-65-0
M. Wt: 351.8 g/mol
InChI Key: CLCSNABRGJGEKD-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzene-1-sulfonyl)(oxan-4-yl)methyl]pyridine is a useful research compound. Its molecular formula is C17H18ClNO3S and its molecular weight is 351.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

558462-65-0

Molecular Formula

C17H18ClNO3S

Molecular Weight

351.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-(oxan-4-yl)methyl]pyridine

InChI

InChI=1S/C17H18ClNO3S/c18-15-1-3-16(4-2-15)23(20,21)17(13-5-9-19-10-6-13)14-7-11-22-12-8-14/h1-6,9-10,14,17H,7-8,11-12H2

InChI Key

CLCSNABRGJGEKD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A toluene (5 ml) solution of the 4-(4-chlorophenylsulfonylmethyl)pyridine (70 mg, 0.261 mmol) obtained in Example 119, tetrahydropyran-4-ol (51 μl, 0.538 mmol) and cyanomethylenetri-n-butylphosphorane (129 mg, 0.538 mol) was heated under reflux for 3 days under an argon atmosphere. After cooling to room temperature, the reaction mixture was added with tetrahydropyran-4-ol (51 μl, 0.538 mmol) and cyanomethylenetri-n-butylphosphorane (129 mg, 0.538 mol), followed by heating under reflux for 22 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was subjected to flash chromatography on a silica gel column, and the fraction obtained from the hexane:ethyl acetate (=1:2) eluate was concentrated under reduced pressure to give the title compound (65 mg, 71%) as a white solid. The resulting solid was washed with hexane-ether and collected by filtration, whereby the title compound was obtained as a white powder.
Quantity
51 μL
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
51 μL
Type
reactant
Reaction Step Two
Quantity
129 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
71%

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